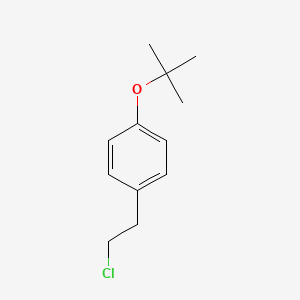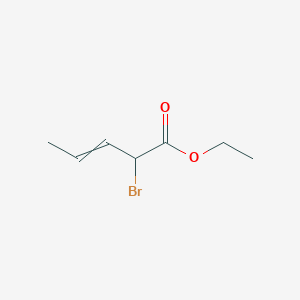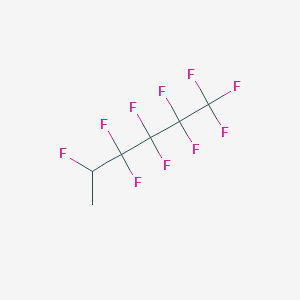![molecular formula C11H22OSi B12558192 5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- CAS No. 189117-55-3](/img/structure/B12558192.png)
5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- is an organic compound with a unique structure that includes a hexenone backbone and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- typically involves the reaction of a hexenone derivative with a trimethylsilyl reagent. One common method is the reaction of 5-hexen-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hexenone backbone can interact with enzymes and other proteins, potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-3-hexen-2-one: Shares a similar hexenone structure but lacks the trimethylsilyl group.
3-Hexen-2-one, 5-methyl-: Another hexenone derivative with slight structural differences.
5-Hexen-2-one, 5-methyl-3-methylene-: Contains a methylene group instead of the trimethylsilyl group.
Uniqueness
The presence of the trimethylsilyl group in 5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- makes it unique compared to its analogs. This group can significantly alter the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
189117-55-3 |
|---|---|
Formule moléculaire |
C11H22OSi |
Poids moléculaire |
198.38 g/mol |
Nom IUPAC |
2-methyl-5-(trimethylsilylmethyl)hex-5-en-3-one |
InChI |
InChI=1S/C11H22OSi/c1-9(2)11(12)7-10(3)8-13(4,5)6/h9H,3,7-8H2,1-2,4-6H3 |
Clé InChI |
ZVLFAUWOXVLAFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CC(=C)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)


![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)



![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)
![3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B12558175.png)

